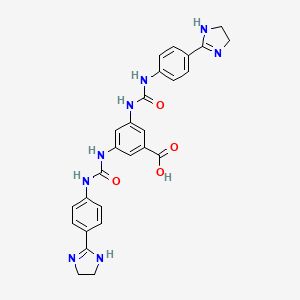

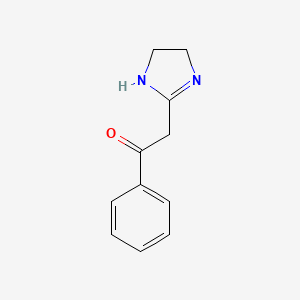

![molecular formula C9H7N5 B3353219 1H-Imidazo[4,5-G]quinazolin-8-amine CAS No. 53449-12-0](/img/structure/B3353219.png)

1H-Imidazo[4,5-G]quinazolin-8-amine

Descripción general

Descripción

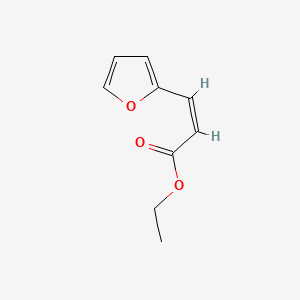

1H-Imidazo[4,5-G]quinazolin-8-amine belongs to the class of organic compounds known as quinazolinamines . These are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups .

Synthesis Analysis

Quinazolinones have broad applications in the biological, pharmaceutical, and material fields . A novel and highly efficient copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones has been proposed . This synthetic route can be useful for the construction of quinazolin-4(1H)-one frameworks .Molecular Structure Analysis

The work reveals an extrahelical lipid-facing binding pocket disparate from the orthosteric binding site that encompasses transmembrane domain (TMD) 1, TMD7, and Helix (H) 8, which was predicted by molecular modeling and validated by mutagenesis .Chemical Reactions Analysis

The synthesis of these compounds is widely conducted. Herein, a novel and highly efficient copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones is proposed . This synthetic route can be useful for the construction of quinazolin-4(1H)-one frameworks .Aplicaciones Científicas De Investigación

Receptor Antagonism

1H-imidazo[4,5-c]quinolin-4-amines, a class related to 1H-Imidazo[4,5-G]quinazolin-8-amine, have been identified as antagonists of the adenosine A1 and A2 receptors. These compounds, with certain hydrophobic substitutions, show enhanced affinity, particularly at the A1 receptor. This suggests their potential application in targeting adenosine receptors for therapeutic purposes (van Galen et al., 1991).

Synthesis and Biological Activity

The synthesis of tetrahydrobenzo[4,5]imidazo[2,1-b]quinazolin-1(2H)-ones, which are structurally similar to 1H-Imidazo[4,5-G]quinazolin-8-amine, has been achieved using molybdate sulfuric acid (MSA) as a catalyst. This method demonstrates environmental benefits and yields compounds with significant antioxidant and anticancer activities (Reddy et al., 2015).

Allosteric Modulation

1H-Imidazo[4,5-c]quinolin-4-amine derivatives are studied as allosteric modulators of the human A3 adenosine receptor (AR). Modifications to the 4-amino and 2 positions of these compounds have demonstrated their ability to enhance the efficacy of A3AR agonists. This suggests their potential in drug development targeting adenosine receptors (Göblyös et al., 2006).

Synthesis Methods

Advanced synthesis methods for quinazolinones, imidazo[1,2‐c]quinazolinesand imidazo[4,5‐c]quinolines, including 1H-Imidazo[4,5-G]quinazolin-8-amine, have been developed. These methods involve copper-catalyzed reactions and are efficient for producing various N-fused heterocycles, highlighting their utility in the synthesis of complex molecular structures (Nandwana et al., 2017).

Green Chemistry Approaches

Environmentally friendly synthesis methods for derivatives of 1H-Imidazo[4,5-G]quinazolin-8-amine have been developed. These methods emphasize green chemistry principles, such as solvent-free conditions and the use of microwave heating, to produce novel compounds efficiently (Sadek et al., 2018).

Photobiological Studies

Studies on the synthesis of imidazo fused quinazoline under UV-light have been conducted. These studies explore the solvatochromism, antioxidant, antifungal, and luminescence properties of these compounds, providing insights into their potential applications in photobiology and materials science (Devipriya & Roopan, 2019).

Mecanismo De Acción

While the specific mechanism of action for 1H-Imidazo[4,5-G]quinazolin-8-amine is not mentioned in the search results, quinazoline derivatives have been found to have a wide range of biopharmaceutical activities . These include anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, and anti-diabetes activities .

Direcciones Futuras

The potential applications of the quinazoline derivatives in fields of biology, pesticides, and medicine have been explored . The review summarized the representative synthetic methods, either traditional or novel, and categorized them into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-catalyzed reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis . In addition, the bioactivity researches of quinazoline derivatives were also discussed in order to provide valuable reference for the future synthesis and biological investigation of these compounds .

Propiedades

IUPAC Name |

1H-imidazo[4,5-g]quinazolin-8-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5/c10-9-5-1-7-8(13-3-12-7)2-6(5)11-4-14-9/h1-4H,(H,12,13)(H2,10,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXGLRVKJCXOHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC3=C1NC=N3)N=CN=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00549989 | |

| Record name | 1H-Imidazo[4,5-g]quinazolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00549989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazo[4,5-G]quinazolin-8-amine | |

CAS RN |

53449-12-0 | |

| Record name | 1H-Imidazo[4,5-g]quinazolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00549989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.